molecular formula C14H19N2O3+ B15033926 3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane

3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane

Cat. No.: B15033926
M. Wt: 263.31 g/mol
InChI Key: HGUJHFLMLANSQL-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its significant potential in drug discovery and synthetic organic chemistry. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane is unique due to its combination of a nitrobenzyl group and an azabicyclo structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H19N2O3+

Molecular Weight

263.31 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C14H19N2O3/c17-14-10-16(7-5-11(14)6-8-16)9-12-3-1-2-4-13(12)15(18)19/h1-4,11,14,17H,5-10H2/q+1

InChI Key

HGUJHFLMLANSQL-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1C(C2)O)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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